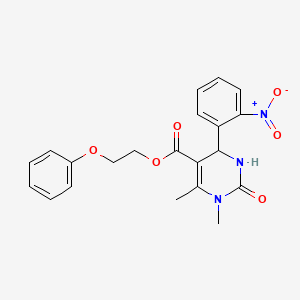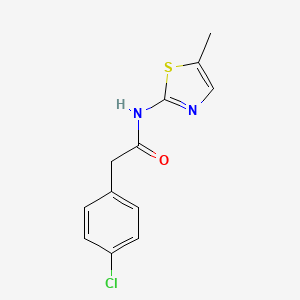![molecular formula C22H30N4O4 B5058739 N-[(1,5-dimethylpyrazol-3-yl)methyl]-4-[1-(3-methoxypropanoyl)piperidin-4-yl]oxybenzamide](/img/structure/B5058739.png)
N-[(1,5-dimethylpyrazol-3-yl)methyl]-4-[1-(3-methoxypropanoyl)piperidin-4-yl]oxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1,5-dimethylpyrazol-3-yl)methyl]-4-[1-(3-methoxypropanoyl)piperidin-4-yl]oxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core linked to a piperidine ring, which is further connected to a pyrazole moiety. The presence of multiple functional groups, including methoxy, amide, and ether, makes it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,5-dimethylpyrazol-3-yl)methyl]-4-[1-(3-methoxypropanoyl)piperidin-4-yl]oxybenzamide typically involves multi-step organic reactions. One common route includes:
Formation of the pyrazole ring: Starting with 1,5-dimethylpyrazole, the pyrazole ring is synthesized through cyclization reactions involving hydrazine and diketones.
Attachment of the piperidine ring: The piperidine ring is introduced via nucleophilic substitution reactions, where the pyrazole derivative reacts with a piperidine precursor.
Formation of the benzamide core: The benzamide core is synthesized through amidation reactions, where the piperidine derivative reacts with benzoyl chloride.
Methoxypropanoyl group addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1,5-dimethylpyrazol-3-yl)methyl]-4-[1-(3-methoxypropanoyl)piperidin-4-yl]oxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzamide or pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Aminated derivatives with reduced amide groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Wissenschaftliche Forschungsanwendungen
N-[(1,5-dimethylpyrazol-3-yl)methyl]-4-[1-(3-methoxypropanoyl)piperidin-4-yl]oxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-[(1,5-dimethylpyrazol-3-yl)methyl]-4-[1-(3-methoxypropanoyl)piperidin-4-yl]oxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing cellular pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Intermetallic Compounds: Compounds involving two or more metals, often with unique properties.
Uniqueness
N-[(1,5-dimethylpyrazol-3-yl)methyl]-4-[1-(3-methoxypropanoyl)piperidin-4-yl]oxybenzamide is unique due to its complex structure, which combines multiple functional groups and rings
Eigenschaften
IUPAC Name |
N-[(1,5-dimethylpyrazol-3-yl)methyl]-4-[1-(3-methoxypropanoyl)piperidin-4-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O4/c1-16-14-18(24-25(16)2)15-23-22(28)17-4-6-19(7-5-17)30-20-8-11-26(12-9-20)21(27)10-13-29-3/h4-7,14,20H,8-13,15H2,1-3H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFGGDJCKBRDNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CNC(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,4-dichlorophenyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5058656.png)

![5-(2,4-dichlorophenyl)-N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5058675.png)



![2-[(4-Ethylpiperazin-1-yl)methyl]-4,6-diiodophenol](/img/structure/B5058695.png)
![(5E)-1-(4-chloro-2,5-dimethoxyphenyl)-5-[(3-methoxy-4-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5058708.png)
![6-(5-Methylfuran-2-yl)-3-methylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5058711.png)


![4-methoxy-N-(1-{1-[(5-propyl-3-isoxazolyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5058719.png)
![1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine](/img/structure/B5058731.png)
![diethyl 2-[2,2,6-trimethyl-1-(4-methylbenzoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5058738.png)
